methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a structurally complex thiazole derivative characterized by a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and a propanoylamino linker at position 2 connected to a 3-acetylindole moiety.
Properties
Molecular Formula |
C21H23N3O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-12(2)19-18(20(27)28-4)23-21(29-19)22-17(26)9-10-24-11-15(13(3)25)14-7-5-6-8-16(14)24/h5-8,11-12H,9-10H2,1-4H3,(H,22,23,26) |
InChI Key |
TXIUPAYJIFXQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group and the propanoyl side chain.
The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves the coupling of the indole and thiazole moieties, followed by esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been investigated for its potential therapeutic applications:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Biological Evaluation
Research has focused on evaluating the biological activities of this compound through various assays:
- In vitro Studies : These studies assess the compound's effects on cell lines, including cytotoxicity assays against cancer cells.
- In vivo Studies : Animal models are utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound in treating diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to different parts of the molecule can enhance its potency and selectivity against specific biological targets.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of thiazole derivatives similar to this compound. Results indicated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of related thiazole compounds, revealing significant inhibition against Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may also possess similar properties .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity . The compound’s effects are mediated through these interactions, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural differentiators include:
- Thiazole core : Common in bioactive molecules (e.g., anesthetic and anti-inflammatory agents ).
- Indole-propanoylamino side chain: Rare in thiazole derivatives; similar to hybrid structures in , where thiazole-triazole-acetamides incorporate benzodiazolyl groups for enhanced binding .
- Methyl carboxylate vs. carboxylic acid: Unlike propanoic acid derivatives in , the methyl ester may improve lipid solubility and membrane permeability.
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility: The methyl carboxylate group likely increases lipophilicity compared to carboxylic acid derivatives (e.g., ’s propanoic acid ).
Similarity Assessment Methods
Per and , compound similarity is evaluated via molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients . The target’s structural complexity may reduce similarity scores with simpler thiazoles but align it with hybrid scaffolds (e.g., thiazole-indole or thiazole-triazole derivatives ). Notably, minor substituent changes (e.g., nitro vs. acetyl groups) can drastically alter bioactivity, as seen in .
Biological Activity
Methyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, an indole moiety, and various functional groups, indicating a rich profile for pharmacological exploration. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and comparative analyses with structurally similar compounds.
Structural Characteristics
The molecular formula of this compound is C21H23N3O4S, with a molecular weight of approximately 413.5 g/mol. Its structure integrates a methyl ester group, an amide linkage, and an isopropyl substituent, contributing to its potential biological activity and chemical reactivity .
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to diverse biological activities |
| Indole Moiety | Known for its role in various pharmacological effects |
| Functional Groups | Enhances reactivity and interaction with biological targets |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds derived from similar thiazole structures demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells .
Case Study: Anticancer Efficacy
In a study involving multiple thiazole derivatives, the compound demonstrated a decrease in cell viability of Caco-2 cells by approximately 39.8% when treated with 100 µM concentration over 24 hours. The results suggest that structural modifications can enhance anticancer activity selectively in specific cell lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar thiazole derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is likely mediated through interactions with specific biological targets. Studies suggest that its thiazole and indole components may facilitate binding to enzymes or receptors involved in cancer proliferation and microbial resistance mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate | Fluorinated indole | Antimicrobial | Fluorine substitution enhances lipophilicity |
| Methyl 5-isopropyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-4-carboxylate | Pyrrole and thiophene rings | Anticancer | Presence of thiophene may alter electronic properties |
| N-benzyl-4-methylthiazole derivatives | Benzyl group substitution | Antimicrobial | Benzyl group enhances binding affinity |
This table illustrates the diversity within thiazole derivatives while emphasizing the unique combination of functionalities present in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
